molecular formula C11H8N2O B2426512 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one CAS No. 1536267-57-8

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one

Cat. No.: B2426512
CAS No.: 1536267-57-8
M. Wt: 184.198
InChI Key: LXPQQLKGEAPZGV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the ring structure imparts distinct chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one typically involves multi-step processes that include cyclization reactions. One common method involves the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones in the presence of zinc chloride . This method allows for the formation of the pyrroloisoquinoline core structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as zinc chloride, and specific reaction conditions, such as temperature and solvent choice, to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one undergoes various chemical reactions, including electrophilic substitution reactions. Notable reactions include the Mannich reaction, Vilsmeier reaction, and diazo coupling . These reactions are essential for modifying the compound to create derivatives with different properties.

Common Reagents and Conditions:

    Mannich Reaction: Typically involves formaldehyde and a secondary amine.

    Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Diazo Coupling: Involves diazonium salts and aromatic compounds.

Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-f]isoquinoline
  • 1H-Pyrrolo[2,3-b]quinoline
  • 1H-Pyrrolo[3,2-c]quinoline

Comparison: 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one is unique due to its specific ring structure and nitrogen atom arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-h]isoquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9(7)11(8)13-10/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPQQLKGEAPZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(C=C2)C=CN=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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